(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Catalog No.
S520023
CAS No.
459814-89-2
M.F
C15H19BrN4O5S
M. Wt
447.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-...

CAS Number

459814-89-2

Product Name

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

IUPAC Name

(5S)-5-[[4-(5-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione

Molecular Formula

C15H19BrN4O5S

Molecular Weight

447.3 g/mol

InChI

InChI=1S/C15H19BrN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1

InChI Key

XXZIEQDLQRMZSN-OAHLLOKOSA-N

SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl

solubility

Soluble in DMSO

Synonyms

AZD-1236, AZD1236, AZD 1236

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br

The exact mass of the compound (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione is 402.0765 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a sulfonamide moiety, a piperidine ring, and an imidazolidine core. The presence of a chloropyridine group enhances its potential biological activity by facilitating interactions with various biological targets. This compound is notable for its intricate arrangement of functional groups, which contribute to its unique chemical properties and biological effects.

  • Inhibition of MMPs: Studies have shown that AZD1236 can inhibit MMP-9 and MMP-12, which are thought to play a role in the progression of chronic obstructive pulmonary disease (COPD) [, ].

Clinical Trials:

  • A randomized controlled trial investigated the effects of AZD1236 on biomarkers in patients with moderate/severe COPD. The study found that AZD1236 treatment led to reductions in certain inflammatory markers, but did not significantly improve lung function [].
  • Another study assessed the safety and tolerability of AZD1236 in patients with moderate-to-severe COPD. The findings suggested that AZD1236 was safe and well-tolerated at the doses used [].
, primarily influenced by its functional groups:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitutions, allowing for modifications that can enhance biological activity.
  • Hydrolysis: The piperidine and imidazolidine rings can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of more reactive intermediates.
  • Redox Reactions: Depending on the substituents' nature, the compound may engage in oxidation-reduction reactions, impacting its stability and reactivity.

These reactions are essential for understanding the compound's metabolic pathways and potential degradation products in biological systems.

The biological activity of (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione has been explored through structure-activity relationship studies. Its design suggests potential applications in pharmacology, particularly as an antimicrobial or anti-inflammatory agent. The presence of the chloropyridine group is significant as it has been associated with enhanced binding affinity to various receptors and enzymes involved in disease pathways .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperidine Ring: A piperidine derivative can be synthesized via nucleophilic substitution reactions involving suitable electrophiles.
  • Sulfonylation: The introduction of the sulfonyl group is often accomplished through sulfonation reactions using sulfonyl chlorides or other sulfonating agents.
  • Final Assembly: The final compound is assembled through coupling reactions that link all functional groups together.

Each step requires careful optimization to ensure high yields and purity of the final product.

Due to its structural properties, (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new drugs targeting specific receptors or enzymes.
  • Biochemical Research: To study enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Interaction studies are critical for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In vitro Assays: To assess its efficacy against various cell lines or microbial strains.
  • ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity to predict its behavior in living organisms.

These studies help identify the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASulfonamide + PiperidineAntimicrobialLacks chloropyridine
Compound BImidazolidine + HalogenAnti-inflammatoryDifferent halogen substituent
Compound CPiperidine + Alkyl GroupAnticancerNo sulfonamide group

The uniqueness of (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione lies in its combination of specific functional groups that enhance selectivity and potency against particular biological targets compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

446.02595 g/mol

Monoisotopic Mass

446.02595 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B4OQY51WZS

Other CAS

459814-89-2
459814-90-5

Wikipedia

Azd-1236

Dates

Last modified: 08-15-2023
1: Dahl R, Titlestad I, Lindqvist A, Wielders P, Wray H, Wang M, Samuelsson V, Mo J, Holt A. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial. Pulm Pharmacol Ther. 2012 Apr;25(2):169-77. doi: 10.1016/j.pupt.2011.12.011. Epub 2012 Feb 1. PubMed PMID: 22306193.
2: Magnussen H, Watz H, Kirsten A, Wang M, Wray H, Samuelsson V, Mo J, Kay R. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial. Pulm Pharmacol Ther. 2011 Oct;24(5):563-70. doi: 10.1016/j.pupt.2011.05.003. Epub 2011 May 23. PubMed PMID: 21624491.

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